![molecular formula C10H11NO6S B12619278 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 913626-11-6](/img/structure/B12619278.png)
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H11NO6S. It is characterized by the presence of a benzene ring substituted with a methyl(methylsulfonyl)amino group and two carboxylic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid typically involves the introduction of the methyl(methylsulfonyl)amino group onto a benzene ring followed by the carboxylation of the aromatic ring. One common method involves the reaction of methylamine with methylsulfonyl chloride to form methyl(methylsulfonyl)amine, which is then reacted with a benzene derivative under suitable conditions to introduce the desired substituent. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the methyl(methylsulfonyl)amino group, resulting in different reactivity and applications.
5-Amino-2-methylbenzenesulfonic acid: Contains an amino group instead of the carboxylic acids, leading to different chemical properties.
Uniqueness
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both sulfonyl and carboxylic acid groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
913626-11-6 |
|---|---|
Formule moléculaire |
C10H11NO6S |
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO6S/c1-11(18(2,16)17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
AQLCCKNBQHJPIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


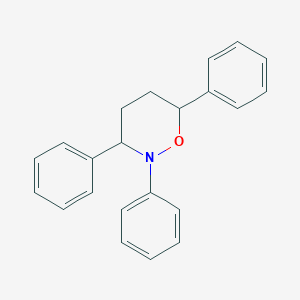


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
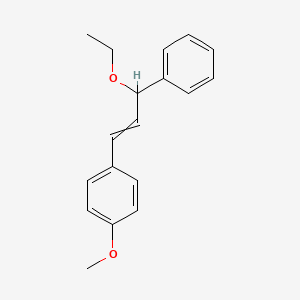
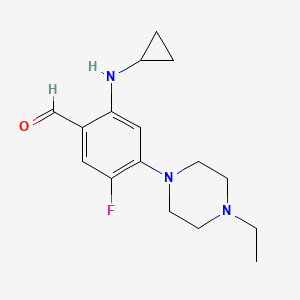


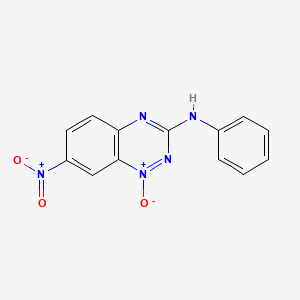
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
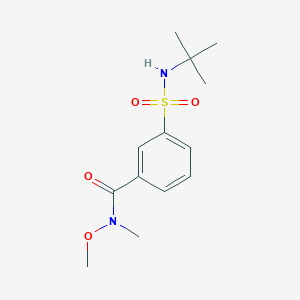
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
